Eperisone-d10hydrochloride

Description

Significance of Isotopic Labeling, particularly Deuteration, in Contemporary Pharmaceutical Sciences

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with an isotope of the same element. simsonpharma.com This process provides a molecular "tag" that allows researchers to track the compound's journey and fate within a biological system without significantly altering its chemical properties. musechem.comclearsynth.com This is crucial for developing safe and effective medicines. musechem.com

Impact of Deuteration on Pharmacokinetic and Metabolic Profiles of Small Molecules

Beyond their role as tracers, the substitution of hydrogen with deuterium (B1214612) can intentionally alter a drug's metabolic profile, a concept known as the "deuterium effect" or kinetic isotope effect (KIE). informaticsjournals.co.in The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). informaticsjournals.co.in Since many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds, replacing hydrogen with deuterium at a metabolic site can slow down the rate of this reaction. nih.govplos.org

This modification can lead to several potential changes in a drug's pharmacokinetic properties:

Increased Half-Life: By slowing metabolism, the drug may remain in the body for a longer period. informaticsjournals.co.in

Reduced Metabolite Formation: It can decrease the formation of certain metabolites, which may be inactive or associated with toxicity. nih.govresearchgate.net

These potential advantages have led to the development of deuterated drugs designed for therapeutic use, with the goal of creating more effective or safer medicines. nih.govresearchgate.net

Overview of Eperisone (B1215868) as a Parent Compound in Pharmacological Investigations

Eperisone is a centrally acting muscle relaxant used to treat conditions associated with muscle stiffness and pain, such as low back pain and spasticity. drugbank.compatsnap.comnih.gov Its mechanism of action is multifaceted, involving the relaxation of both skeletal and vascular smooth muscles. drugbank.compatsnap.com Eperisone demonstrates a variety of effects, including the reduction of muscle over-activity (myotonia), improvement of blood circulation within muscles, and suppression of pain reflexes in the spinal cord. drugbank.comwikipedia.org It acts by blocking voltage-gated sodium and calcium channels, which reduces neuronal excitability. patsnap.com Eperisone is noted for having a relatively low incidence of sedation compared to other drugs in its class. wikipedia.org

Rationale for Academic Research on Deuterated Eperisone Analogs, specifically Eperisone-d10 Hydrochloride

The development and use of Eperisone-d10 Hydrochloride are driven by the need for precise analytical tools in pharmacological research. medchemexpress.combioscience.co.uk It serves not as a therapeutic agent itself, but as a critical standard for studying its non-deuterated parent, Eperisone.

Eperisone-d10 Hydrochloride as a Deuterium-Labeled Analog for Mechanistic Studies

Eperisone-d10 Hydrochloride is the deuterium-labeled version of Eperisone hydrochloride. medchemexpress.combioscience.co.uk Its primary role in research is to serve as an internal standard for bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). metsol.comnih.gov Studies investigating the pharmacokinetics of Eperisone in healthy volunteers rely on such robust analytical techniques to accurately measure drug concentrations in plasma over time. nih.govnih.govresearchgate.net

The use of a stable isotope-labeled internal standard like Eperisone-d10 is considered the gold standard for these assays. scispace.com It ensures the highest level of accuracy and precision, compensating for potential variability during the analytical process. clearsynth.comtexilajournal.com This precision is fundamental for building accurate pharmacokinetic models.

Contribution to Understanding Drug Disposition and Interactions

By enabling precise quantification, Eperisone-d10 Hydrochloride plays a crucial role in elucidating the complete pharmacokinetic profile of Eperisone. metsol.comnih.gov Accurate determination of parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life is essential for understanding how the drug is absorbed, distributed, and eliminated by the body. nih.govmims.com

Furthermore, reliable pharmacokinetic data is the foundation for studying potential drug-drug interactions. drugbank.com For instance, if a new drug is co-administered with Eperisone, researchers can use Eperisone-d10 Hydrochloride as an internal standard to determine if the new drug alters Eperisone's metabolism or clearance. This information is vital for predicting how drugs will behave when used in combination. researchgate.net

Data Tables

Table 1: Comparison of Hydrogen Isotopes

| Property | Protium (¹H) | Deuterium (²H or D) |

|---|---|---|

| Natural Abundance | ~99.98% | ~0.015% |

| Atomic Mass (amu) | ~1.008 | ~2.014 |

| Neutrons | 0 | 1 |

| Radioactivity | Stable | Stable |

| Use in Pharma | Standard atom in molecules | Tracer, Metabolic Stabilizer |

Table 2: Applications of Deuterated Compounds in Pharmaceutical Research

| Application | Description | Example Compound |

|---|---|---|

| Internal Standard | Used in bioanalytical assays (e.g., LC-MS/MS) for precise quantification of the parent drug. clearsynth.com | Eperisone-d10 Hydrochloride |

| Metabolic Tracer | Allows researchers to track the metabolic fate of a drug within a biological system. rroij.com | Deuterium-labeled glucose |

| Pharmacokinetic Modifier | Strategically placed deuterium can slow metabolism, potentially improving a drug's half-life and safety profile. informaticsjournals.co.innih.gov | Deutetrabenazine |

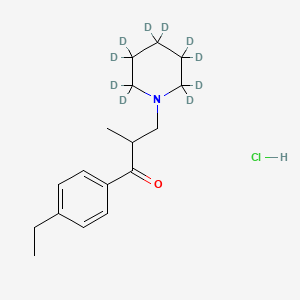

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C17H26ClNO |

|---|---|

Poids moléculaire |

305.9 g/mol |

Nom IUPAC |

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H/i4D2,5D2,6D2,11D2,12D2; |

Clé InChI |

GTAXGNCCEYZRII-WGXYFZCDSA-N |

SMILES isomérique |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)CC)([2H])[2H])([2H])[2H])[2H].Cl |

SMILES canonique |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl |

Origine du produit |

United States |

Synthetic Methodologies for Deuterated Analogs of Eperisone

General Principles of Deuterium (B1214612) Incorporation into Complex Organic Molecules

The introduction of deuterium into complex organic molecules is a strategic process aimed at enhancing the pharmacological profile of a compound while retaining its core biological activity. researchgate.net This "deuterium switch" does not typically alter the drug's interaction with its biological target but can significantly impact its metabolic pathway and degradation. zeochem.com

Achieving site-specific deuteration is crucial to maximize the benefits of the kinetic isotope effect without altering other properties of the molecule. researchgate.netnih.gov Several methods have been developed for the precise introduction of deuterium. rsc.org The most common and efficient of these is hydrogen isotope exchange (HIE), where C-H bonds are directly replaced with C-D bonds. researchgate.netrsc.org Other significant strategies include reductive deuteration and the use of deuterated building blocks from the outset of the synthesis. researchgate.net

| Strategy | Description | Deuterium Source | Key Features |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of a C-H bond with a C-D bond. This is often the most efficient method as it can be performed late-stage. researchgate.netacs.org | Deuterated solvents (e.g., D₂O, methanol-d₄), Deuterium gas (D₂) | Can be catalyzed by acids, bases, or transition metals. researchgate.net Regioselectivity can be a challenge. acs.org |

| Reductive Deuteration | Addition of deuterium across a double or triple bond, or to a carbonyl group. | Deuterated reagents (e.g., NaBD₄, LiAlD₄), D₂ with a catalyst (e.g., Pd/C) | A common method for saturating a molecule with deuterium at specific locations. researchgate.net |

| Dehalogenative Deuteration | Replacement of a halogen atom (e.g., Br, I) with a deuterium atom. | D₂O or D₂ with a catalyst like Palladium on carbon (Pd/C). researchgate.net | Useful for introducing deuterium at a pre-functionalized position. |

| Use of Deuterated Precursors | Incorporating a commercially available or pre-synthesized deuterated building block into the molecular structure. | Deuterated starting materials (e.g., Acetone-d₆, Piperidine-d₁₁) researchgate.netisotope.com | Provides a high degree of site-specificity and isotopic enrichment from the beginning of the synthesis. researchgate.net |

This table provides an overview of common strategies for site-specific deuteration in organic synthesis.

For the synthesis of Eperisone-d10, the most logical precursor to deuterate is the piperidine (B6355638) moiety. The standard synthesis of Eperisone (B1215868) involves the reaction of 4'-ethylpropiophenone, paraformaldehyde, and piperidine hydrochloride. patsnap.comgoogle.comgoogle.com Therefore, starting with a fully deuterated piperidine, such as Piperidine-d₁₁, would be a direct and effective strategy. isotope.com

The synthesis of deuterated piperidines can be achieved through various methods. One common industrial method is the catalytic hydrogenation of pyridine (B92270). dtic.mil By using deuterium gas (D₂) instead of hydrogen gas (H₂), a deuterated piperidine can be produced. Chemo-enzymatic methods have also been developed for the asymmetric dearomatization of pyridines to produce stereochemically defined piperidines, and these methods can be adapted for deuterium labeling. nih.govbiotools.usacs.org

Approaches for Deuteration of Eperisone Hydrochloride (e.g., Piperidine Ring Deuteration)

The synthesis of Eperisone-d10 hydrochloride specifically targets the incorporation of ten deuterium atoms. Given the structure of Eperisone, these deuterium atoms are located on the piperidine ring. The most direct synthetic route involves a Mannich reaction using p-ethylpropiophenone, paraformaldehyde, and a pre-synthesized deuterated piperidine hydrochloride (Piperidine-d10 HCl). patsnap.comlookchem.com

Alternatively, late-stage hydrogen isotope exchange could be explored, although achieving complete and specific deuteration on the piperidine ring without affecting other parts of the Eperisone molecule would be challenging. acs.org Base-catalyzed deuteration methods have been shown to be effective for pyridine rings and could potentially be adapted for the piperidine ring within the Eperisone structure under carefully controlled conditions. researchgate.net

| Potential Deuteration Sites on Eperisone | Number of Hydrogens | Rationale for Deuteration |

| Piperidine Ring | 10 (excluding the N-H proton) | This is the location for the ten deuterium atoms in Eperisone-d10. This part of the molecule is susceptible to metabolism, and deuteration here can slow that process. |

| Ethyl Group (Aromatic) | 5 | The ethyl group is a potential site for oxidative metabolism. Deuteration here could enhance metabolic stability. |

| Propiophenone Backbone | 5 | These positions are also potential sites for metabolic attack. Site-specific deuteration could be used to probe metabolic pathways. |

This table outlines the potential sites for deuterium incorporation on the Eperisone molecule and the rationale for doing so.

Chromatographic Purification and Isolation Techniques for Deuterated Eperisone-d10 Hydrochloride

Following the synthesis, the purification and isolation of Eperisone-d10 Hydrochloride are critical to ensure the final product is free of impurities, including any remaining starting materials, reagents, and unlabeled or partially deuterated Eperisone. Chromatographic techniques are the primary methods used for this purification. moravek.com

High-Performance Liquid Chromatography (HPLC) and flash chromatography are standard and effective techniques for isolating and purifying deuterated compounds. moravek.comnih.gov The choice of stationary phase (e.g., silica (B1680970) gel, C18) and mobile phase is optimized to achieve the best separation. While deuterated and non-deuterated compounds are chemically very similar, slight differences in their physical properties can sometimes allow for their separation under high-resolution chromatographic conditions, a phenomenon known as the chromatographic isotope effect. acs.org However, the primary goal of chromatography in this context is to remove chemical impurities rather than to separate isotopologues.

Verification of Deuterium Enrichment and Isotopic Purity

After purification, it is essential to verify the level of deuterium incorporation and the isotopic purity of the final Eperisone-d10 Hydrochloride. rsc.org This is typically a two-part analytical process involving mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the compound. rsc.org By comparing the mass of the deuterated compound to its unlabeled counterpart, the number of incorporated deuterium atoms can be confirmed. The mass spectrum will show a cluster of isotopic peaks, and the distribution of these peaks allows for the calculation of the percentage of deuterium enrichment. nih.govwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the location of the deuterium atoms. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of site-specific deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that shows signals only at the positions where deuteration has occurred. nih.govacs.org It is a powerful tool for confirming the location and quantifying the isotopic purity at each labeled site. wikipedia.org

¹³C NMR (Carbon-13 NMR): The signals for carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to carbons bonded to hydrogen. This can provide further confirmation of the deuteration pattern. youtube.com

| Analytical Technique | Parameter Measured | Expected Result for Eperisone-d10 Hydrochloride |

| Mass Spectrometry (HR-MS) | Molecular Weight & Isotopic Distribution | A molecular ion peak corresponding to the mass of Eperisone with 10 deuterium atoms (approx. 305.91 g/mol for the hydrochloride salt). medchemexpress.com The isotopic distribution will indicate high enrichment (>98%) of the d10 species. |

| ¹H NMR | Presence/Absence of Proton Signals | Disappearance or significant reduction of signals corresponding to the protons on the piperidine ring. |

| ²H NMR | Presence of Deuterium Signals | A signal or signals in the region corresponding to the chemical shifts of the piperidine ring protons, confirming deuterium incorporation at these sites. |

| ¹³C NMR | Carbon Signal Multiplicity and Shift | Splitting of carbon signals for the piperidine ring into multiplets due to C-D coupling. |

This table summarizes the expected analytical data for the verification of Eperisone-d10 Hydrochloride.

Advanced Analytical Characterization of Eperisone D10 Hydrochloride

Mass Spectrometry (MS) Applications in Deuterated Compound Analysis

Mass spectrometry is an indispensable analytical technique in the study of deuterated compounds like Eperisone-d10 Hydrochloride. The introduction of deuterium (B1214612) atoms into a molecule induces a specific mass shift, which can be precisely detected by MS instruments. This principle underpins a variety of applications, from confirming the identity and purity of a labeled compound to its use as a highly effective internal standard in quantitative studies. The stability of the carbon-deuterium bond ensures that the label is retained during ionization and fragmentation, providing reliable data for complex analyses. In the context of pharmaceutical research, MS techniques are crucial for characterizing deuterated analogues of active pharmaceutical ingredients (APIs) throughout the drug development process.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotope Atom Count

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are fundamental for the unambiguous confirmation of a compound's elemental composition. For Eperisone-d10 Hydrochloride, HRMS is used to verify its molecular formula, C₁₇H₁₆D₁₀ClNO lgcstandards.comlgcstandards.com. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for differentiation from other molecules with the same nominal mass but different elemental formulas.

The analysis confirms the successful incorporation of the ten deuterium atoms by comparing the accurate mass of the deuterated compound to its non-deuterated counterpart, Eperisone (B1215868) Hydrochloride (C₁₇H₂₅NO·HCl) fda.gov. The mass difference corresponds precisely to the mass of ten deuterium atoms minus the mass of ten protium atoms. This level of precision is critical for ensuring the isotopic purity of the standard and for validating its use in further analytical applications.

Table 1: Molecular Properties of Eperisone-d10 Hydrochloride vs. Eperisone Hydrochloride

| Property | Eperisone-d10 Hydrochloride | Eperisone Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₇H₁₅D₁₀.HCl axios-research.com | C₁₇H₂₅NO.ClH fda.gov |

| Molecular Weight | 305.92 axios-research.com | 295.85 fda.govnih.gov |

| Isotopic Composition | Contains 10 Deuterium atoms | Natural isotopic abundance |

Quantitative Analysis Using Eperisone-d10 Hydrochloride as an Internal Standard in Bioanalytical Assays

One of the most significant applications of Eperisone-d10 Hydrochloride is its use as an internal standard (IS) in bioanalytical assays, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of eperisone in biological matrices like plasma nih.govresearchgate.netresearchgate.net.

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry. Eperisone-d10 Hydrochloride is an ideal IS for eperisone because it shares near-identical physicochemical properties with the unlabeled analyte. This results in similar behavior during sample extraction, chromatographic separation, and ionization. However, because it has a different mass, the mass spectrometer can distinguish it from the analyte.

By adding a known amount of Eperisone-d10 Hydrochloride to each sample, it can effectively correct for variations in sample preparation recovery, matrix effects (ion suppression or enhancement), and instrument response. The concentration of the analyte (eperisone) is determined by calculating the ratio of its MS response to the response of the IS. This method leads to high precision, accuracy, and reliability in pharmacokinetic and bioequivalence studies magtechjournal.comnih.gov.

Application in Metabolite Identification through Isotope Tracing Techniques

Isotope tracing is a powerful technique used to track the metabolic fate of a drug. When Eperisone-d10 Hydrochloride is used in metabolic studies, it acts as a tracer. The deuterium label provides a clear and unambiguous signature that allows for the easy identification of drug-related metabolites in complex biological samples.

When a biological system is dosed with Eperisone-d10 Hydrochloride, the resulting metabolites that retain the d10-labeled piperidinyl group will appear in the mass spectrum as distinct isotopic patterns. Specifically, analysts look for "doublets" of peaks separated by 10 Da (or a different mass if some deuterium atoms are lost during metabolism). This pattern makes it straightforward to distinguish drug metabolites from the thousands of endogenous compounds present in a biological matrix. This technique significantly simplifies the process of metabolite discovery and structural elucidation, providing crucial insights into the drug's biotransformation pathways nih.govescholarship.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation and Stereochemical Analysis

Deuterium NMR (²H NMR) and Proton NMR (¹H NMR) for Site-Specific Labeling Verification

The combination of ¹H NMR and ²H NMR provides complementary information for the comprehensive verification of deuteration.

Proton NMR (¹H NMR): In the ¹H NMR spectrum of Eperisone-d10 Hydrochloride, the signals corresponding to the protons on the piperidine (B6355638) ring of unlabeled eperisone would be absent or significantly diminished. The disappearance of these specific proton signals, while all other proton signals (e.g., on the aromatic ring and the propanone backbone) remain intact, provides strong evidence for site-specific deuteration. The integration of any residual proton signals in the labeled region can also be used to quantify the isotopic purity of the compound.

Deuterium NMR (²H NMR): While ¹H NMR confirms the absence of protons, ²H NMR directly detects the presence of deuterium nuclei wikipedia.org. The ²H NMR spectrum of Eperisone-d10 Hydrochloride will show distinct signals in the region corresponding to the chemical shifts of the piperidinyl group. The presence of these signals provides direct and conclusive proof of the location of the deuterium labels. Since the chemical shift ranges for ¹H and ²H are very similar, the expected positions of the deuterium signals can be readily predicted from the ¹H NMR spectrum of the unlabeled compound sigmaaldrich.com.

Table 3: Expected NMR Spectral Changes for Eperisone-d10 Hydrochloride

| NMR Technique | Unlabeled Eperisone Spectrum | Expected Eperisone-d10 Hydrochloride Spectrum | Information Gained |

|---|---|---|---|

| ¹H NMR | Signals present for all protons, including those on the piperidine ring. | Signals for piperidine protons are absent or greatly reduced. | Confirms replacement of protons with deuterium at the labeling site. |

| ²H NMR | No signals (in the absence of deuterated solvent). | Signals appear at chemical shifts corresponding to the piperidine positions. | Directly confirms the presence and location of deuterium atoms. |

Carbon-13 NMR (¹³C NMR) for Structural Integrity Assessment

The introduction of deuterium atoms at specific positions in the piperidine ring of Eperisone induces characteristic changes in the ¹³C NMR spectrum. The primary effects observed are:

Signal Multiplicity: A carbon atom directly bonded to a single deuterium atom (C-D) will appear as a 1:1:1 triplet in the ¹³C NMR spectrum due to spin-spin coupling. A carbon bonded to two deuterium atoms (-CD₂) will resolve into a 1:2:3:2:1 quintet. blogspot.com This is a direct confirmation of the location of deuteration. For Eperisone-d10 Hydrochloride, the five methylene carbons of the piperidine ring are expected to exhibit these complex splitting patterns.

Isotope Shifts: The substitution of hydrogen with deuterium, a heavier isotope, typically causes a small upfield shift (to a lower chemical shift value) for the directly attached carbon and, to a lesser extent, for adjacent carbons. nih.govrsc.org These shifts, known as deuterium isotope effects, provide further evidence of successful labeling. nih.gov

By comparing the ¹³C NMR spectrum of Eperisone-d10 Hydrochloride with that of its non-deuterated counterpart, analysts can confirm the positions and extent of deuterium incorporation. The absence of unexpected signals also verifies the absence of isomeric impurities or structural rearrangements, thereby ensuring the compound's structural integrity.

Interactive Table: Expected ¹³C NMR Signal Multiplicities for Deuterated Piperidine Ring in Eperisone-d10 Hydrochloride

| Carbon Position in Piperidine Ring | Number of Attached Deuterium Atoms | Expected ¹³C NMR Signal Multiplicity |

| C2' | 2 | Quintet |

| C3' | 2 | Quintet |

| C4' | 2 | Quintet |

| C5' | 2 | Quintet |

| C6' | 2 | Quintet |

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for assessing the purity of Eperisone-d10 Hydrochloride and for its use in quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

HPLC is the cornerstone method for purity assessment and quantification of Eperisone and its deuterated analog. Due to their nearly identical physicochemical properties, Eperisone-d10 Hydrochloride co-elutes with unlabeled Eperisone under typical reversed-phase HPLC conditions. This property is advantageous when it is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govmagtechjournal.com

Method development for Eperisone-d10 Hydrochloride leverages established protocols for Eperisone Hydrochloride. Key parameters from published methods include:

Stationary Phase: C18 columns are most commonly used, providing excellent retention and separation based on hydrophobicity. ijprt.orgkenkyugroup.orgijraset.com Columns with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size are typical. ijprt.orgkenkyugroup.orgijraset.com

Mobile Phase: Isocratic elution is often employed using a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate, ammonium formate, or potassium dihydrogen phosphate). kenkyugroup.orgijpcbs.comijarmps.org The pH of the aqueous phase is often adjusted to the acidic range (e.g., pH 3 to 3.8) to ensure good peak shape for the basic Eperisone molecule. kenkyugroup.orgijraset.com

Detection: While UV detection is suitable for routine analysis of the bulk drug substance (with λmax typically observed around 257-259 nm), Mass Spectrometry (MS) is required to differentiate between Eperisone-d10 and unlabeled Eperisone. kenkyugroup.orgmedicaljournalshouse.com In an LC-MS method, the two compounds are separated chromatographically from matrix components and then distinguished by the mass spectrometer based on their different molecular weights. nih.gov

Interactive Table: Exemplary HPLC Conditions for Eperisone Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Fortis H2O C18 (150 x 4.6 mm, 5 µm) kenkyugroup.org | HiQSil C18 (250 x 4.6 mm, 5 µm) ijprt.org | NUCLEOSIL 100-5 C18 (250 x 4.6 mm, 5 µm) ijraset.com |

| Mobile Phase | 10 mM Ammonium Formate : Acetonitrile (65:35 v/v), pH 3.8 kenkyugroup.org | Methanol : Water (90:10 v/v), pH 3 ijprt.org | Methanol : KH₂PO₄ buffer, pH 3 (70:30 v/v) ijraset.com |

| Flow Rate | 1.0 mL/min kenkyugroup.org | 0.8 mL/min ijprt.org | 1.0 mL/min ijraset.com |

| Detection | UV at 259 nm kenkyugroup.org | UV at 255 nm ijprt.org | UV at 257 nm ijraset.com |

| Retention Time | ~8.15 min kenkyugroup.org | ~2.9 min ijprt.org | ~3.84 min ijraset.com |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It is well-suited for identifying potential volatile metabolites or degradation products of Eperisone. nih.gov Studies have successfully used GC-MS to determine Eperisone levels in human plasma and to characterize its degradation pathways. nih.govnih.gov

In a typical workflow, a sample is subjected to stress conditions (e.g., acid/base hydrolysis, oxidation) to induce degradation. bepls.comscispace.com The resulting mixture is then analyzed by GC-MS. One identified degradation product of Eperisone is 1-(4-ethylphenyl)-2-methyl-2-propen-1-one. nih.govresearchgate.net Eperisone-d10 Hydrochloride would be used as an internal standard in such studies to ensure accurate quantification of any identified products. The mass spectrometer would differentiate the deuterated standard from the non-deuterated analytes and their degradation products by their distinct mass-to-charge ratios (m/z) and fragmentation patterns. nih.gov For instance, a favorable fragment ion for unlabeled eperisone is m/z 98, corresponding to the piperidine moiety; the corresponding fragment from Eperisone-d10 would be expected at m/z 108. nih.gov

Other Spectroscopic Methods for Characterization (e.g., UV, IR)

In addition to NMR, other spectroscopic techniques like Ultraviolet (UV) and Infrared (IR) spectroscopy provide complementary information for the characterization of Eperisone-d10 Hydrochloride.

Ultraviolet (UV) Spectroscopy: The UV spectrum of a molecule is determined by its electronic structure, specifically its chromophores. The chromophore in Eperisone is the 4-ethylpropiophenone moiety. Since the deuterium labeling is on the piperidine ring, which is not part of the primary chromophore, the UV spectrum of Eperisone-d10 Hydrochloride is expected to be virtually identical to that of unlabeled Eperisone Hydrochloride. Studies report a maximum absorbance (λmax) for Eperisone Hydrochloride in the range of 255-261 nm in solvents such as methanol. medicaljournalshouse.comijbpr.com This technique is useful for confirming the identity of the primary chromophore and for quantitative measurements using a standard of known concentration.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. The IR spectrum of Eperisone-d10 Hydrochloride will show significant differences compared to its non-deuterated analog, primarily in the regions associated with carbon-hydrogen (C-H) bond vibrations. The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. This predictable shift serves as a definitive confirmation of successful deuteration. For example, C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region, whereas C-D stretching vibrations are found in the 2000-2250 cm⁻¹ region. This makes IR spectroscopy a valuable tool for confirming the presence of the isotopic label. researchgate.net

Preclinical Pharmacokinetic and Metabolic Investigations of Deuterated Eperisone Analogs

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Studies

Microsomal Stability and Hepatocyte Metabolism Assessment using Eperisone-d10 Hydrochloride

No data is publicly available regarding the in vitro intrinsic clearance, metabolic half-life, or metabolite profile of Eperisone-d10 Hydrochloride in either liver microsomes or hepatocytes from any preclinical species.

Plasma Stability and Plasma Protein Binding Characterization of Deuterated Analogs

There are no published studies detailing the stability of Eperisone-d10 Hydrochloride in plasma or its binding affinity to plasma proteins (e.g., albumin) in any preclinical species.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Profiling using Deuterated Probes

No information is available on the potential of Eperisone-d10 Hydrochloride to act as an inhibitor or inducer of any cytochrome P450 enzymes.

In Vivo Pharmacokinetic Studies in Non-Human Models

Absorption and Distribution Studies of Eperisone-d10 Hydrochloride in Animal Models

There are no public records of in vivo studies in animal models that characterize the absorption (e.g., bioavailability) or distribution (e.g., volume of distribution, tissue penetration) of Eperisone-d10 Hydrochloride.

Investigation of Excretion Pathways in Preclinical Species (e.g., Biliary Excretion)

No data has been published detailing the routes of elimination, including renal or biliary excretion, for Eperisone-d10 Hydrochloride in any preclinical species.

Assessment of Metabolic Fate and Pathways Using Isotope Tracing in Animal Studies

The use of deuterated analogs of therapeutic agents, such as Eperisone-d10 Hydrochloride, is a powerful strategy in preclinical animal studies to elucidate the metabolic fate and pathways of the parent compound. Isotope tracing studies with Eperisone-d10 Hydrochloride are designed to track the biotransformation of eperisone (B1215868), providing a detailed map of its metabolic journey within a biological system. The stability of the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond, can lead to a kinetic isotope effect. This effect can slow down the rate of metabolism at the site of deuteration, potentially making it easier to identify and quantify transient metabolites.

In preclinical models, typically rodents such as rats, the administration of Eperisone-d10 Hydrochloride allows researchers to distinguish the drug and its metabolites from endogenous compounds using mass spectrometry. This technique can precisely measure the mass difference between the deuterated and non-deuterated versions of the molecule and its metabolic products.

For the non-deuterated form, eperisone, studies in rats have indicated significant intestinal first-pass metabolism. nih.gov It is biotransformed to an omega-1-hydroxylated metabolite (HMO) by cytochrome P450 1A (CYP1A) in intestinal microsomes. nih.gov In human liver microsomes, eperisone is metabolized into seven different metabolites, with the primary ones being M3 and M4. nih.gov The formation of M3 is mainly attributed to CYP2J2, while multiple CYP enzymes are involved in the formation of M4. nih.gov

By using Eperisone-d10 Hydrochloride as a tracer, researchers can confirm these pathways in animal models and potentially uncover previously unidentified metabolites. The deuterated label serves as a clear and unambiguous marker to follow the distribution and transformation of the eperisone molecule. This approach helps in constructing a comprehensive metabolic profile, which is crucial for understanding the drug's efficacy and safety.

The general methodology for such an investigation would involve:

Administration of Eperisone-d10 Hydrochloride to animal subjects.

Collection of biological samples (e.g., plasma, urine, feces, and tissue homogenates) at various time points.

Extraction of the parent drug and its metabolites from the biological matrices.

Analysis using liquid chromatography-mass spectrometry (LC-MS) to separate and identify the deuterated metabolites based on their specific mass-to-charge ratios.

This systematic approach provides invaluable insights into the sites of metabolic reactions, the enzymes involved, and the rates of formation and elimination of various metabolites.

Comparative Pharmacokinetic Analysis with Non-Deuterated Eperisone in Preclinical Settings

A key objective of preclinical studies involving deuterated compounds is to compare their pharmacokinetic profiles with their non-deuterated counterparts. The substitution of hydrogen with deuterium (B1214612) can alter the pharmacokinetic properties of a drug, often leading to a more favorable profile. dntb.gov.uaresearchgate.netresearchgate.net This is primarily due to the kinetic isotope effect, which can decrease the rate of metabolic clearance, thereby increasing the drug's half-life and systemic exposure. wikipedia.org

| CL/F (Apparent Clearance) | Potentially Lower | Deuteration can slow down metabolic processes, resulting in a lower rate of drug clearance from the body. researchgate.net |

For non-deuterated eperisone, pharmacokinetic studies in healthy human volunteers have provided baseline data. For instance, after oral administration, eperisone is rapidly absorbed and eliminated. nih.gov The variability in its pharmacokinetics has also been noted. uq.edu.aunih.gov

Table 2: Pharmacokinetic Parameters of Non-Deuterated Eperisone Hydrochloride in Humans (for reference)

| Parameter | Value | Study Population | Reference |

|---|---|---|---|

| Tmax | 1.6 h | 12 Healthy Volunteers | nih.gov |

| t1/2 | 1.87 h | 12 Healthy Volunteers | nih.gov |

| t1/2 | 3.81 h | 15 Healthy Korean Volunteers | nih.gov |

| CL/F | 39.24 x 10³ L/h | 15 Healthy Korean Volunteers | nih.gov |

A preclinical comparative study would aim to quantify the extent to which deuteration at ten specific positions in the eperisone molecule alters these fundamental pharmacokinetic parameters. The findings from such a study would be critical in determining if Eperisone-d10 Hydrochloride offers a therapeutic advantage over the non-deuterated form, for instance, by allowing for less frequent dosing or a more consistent plasma concentration. The "metabolic shunting" effect of deuteration could also potentially reduce the formation of undesirable metabolites, thereby improving the safety profile of the drug. researchgate.net

Investigation of Isotope Effects and Mechanistic Insights

Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Enzymatic Reactions and Metabolic Transformations

The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step, a common occurrence in drug metabolism mediated by cytochrome P450 (CYP) enzymes. nih.govnih.gov The C-D bond has a lower zero-point energy and is stronger than a C-H bond, thus requiring more energy to be broken.

Eperisone (B1215868) is known to be metabolized in humans into seven metabolites through oxidation and carbonyl reduction, primarily by CYP enzymes. nih.gov The major primary metabolites are designated as M3 and M4. nih.gov Multiple CYP isoforms are involved in the formation of M4, while CYP2J2 is the main enzyme responsible for the formation of M3. nih.gov Intestinal metabolism, mediated by CYP2J2 and CYP3A4, also contributes to the presystemic clearance of eperisone. nih.gov

Table 1: Potential Impact of Deuteration on Eperisone Metabolism

| Metabolic Pathway | Key Enzymes | Potential KIE with Eperisone-d10 Hydrochloride | Mechanistic Insight |

| Formation of M3 | CYP2J2 | Significant reduction in M3 formation if deuteration is at the site of oxidation. | C-H bond cleavage is likely the rate-determining step. |

| Formation of M4 | Multiple CYPs | Varied reduction in M4 formation depending on the specific CYP and deuteration site. | Provides information on the commitment to catalysis for different CYP isoforms. |

| Carbonyl Reduction | Carbonyl reductases | Minimal KIE expected if C-H bond cleavage is not the rate-limiting step. | Suggests other steps, like substrate binding or product release, are slower. |

This table is a hypothetical representation based on established principles of KIE and known metabolic pathways of eperisone.

Elucidation of Metabolic Soft Spots and Sites of Oxidative Metabolism using Deuterated Probes

"Metabolic soft spots" refer to the positions on a drug molecule that are most susceptible to metabolic modification. researchgate.netnih.gov Identifying these sites is a critical step in drug development, as modifications at these positions can be made to improve the drug's metabolic stability and pharmacokinetic profile. nih.gov The use of deuterated probes like Eperisone-d10 Hydrochloride, in conjunction with modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), provides a robust method for identifying these soft spots. nih.gov

In a typical experiment, both Eperisone and Eperisone-d10 Hydrochloride are incubated with liver microsomes or other metabolic systems. nih.gov The resulting metabolite profiles are then compared. A significant reduction in the formation of a particular metabolite from the deuterated compound strongly suggests that the site of deuteration is a primary site of metabolism. nih.gov This approach, often combined with in silico prediction tools, allows for a high-throughput and accurate identification of metabolic liabilities. researchgate.netnih.gov

For Eperisone, which undergoes oxidation at multiple sites, Eperisone-d10 Hydrochloride can be instrumental in pinpointing the exact locations of these oxidative attacks. This knowledge can then guide the synthesis of new analogs with blocked or less susceptible metabolic sites, potentially leading to drugs with improved half-life and bioavailability.

Application of Deuterated Analogs in Target Engagement Methodologies (e.g., Cellular Thermal Shift Assay - CETSA)

Confirming that a drug interacts with its intended target in a cellular environment is a crucial aspect of drug discovery. rsc.orgnih.gov The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells and tissues. nih.gov The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability. nih.govnih.gov

Probing Ligand-Protein Interactions in Complex Biological Matrices

CETSA allows for the study of drug-target interactions in a physiologically relevant context, without the need for modifying the drug with labels that could alter its binding properties. nih.gov In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble target protein remaining is quantified. nih.govyoutube.com A shift in the melting curve of the target protein in the presence of the drug indicates direct binding. nih.gov

Eperisone-d10 Hydrochloride can be used in CETSA experiments to ensure that the observed thermal shift is due to the parent compound and not a rapidly formed metabolite. Since deuteration can slow down metabolism, using the deuterated analog can provide a clearer picture of the target engagement of the parent drug.

Understanding Mechanism of Action (MOA) at the Molecular Level through Isotopic Substitution

While CETSA confirms target binding, understanding the precise molecular interactions that govern this binding is also critical. Isotopic substitution can provide subtle yet informative insights into the mechanism of action. While the primary application of deuteration in this context is to stabilize the molecule against metabolism, the change in mass and vibrational frequencies of the C-D bonds compared to C-H bonds could, in principle, influence ligand-protein dynamics. However, these effects on binding affinity are generally considered to be small. The main advantage of using a deuterated analog like Eperisone-d10 Hydrochloride in target engagement studies remains the ability to distinguish the effects of the parent drug from its metabolites.

Contribution of Deuteration to Understanding Drug-Enzyme Binding and Allosteric Modulation

The binding of a drug to its target enzyme can be complex, sometimes involving interactions at sites other than the active site, leading to allosteric modulation of the enzyme's activity. nih.govroutledge.com Allosteric modulators can either enhance (positive allosteric modulators) or inhibit (negative allosteric modulators) the enzyme's function. nih.gov

Deuteration can be a useful tool in studying the subtleties of drug-enzyme binding. Binding isotope effects (BIEs) can occur when isotopic substitution alters the binding affinity of a ligand for its protein target. nih.gov These effects arise from changes in the vibrational frequencies of bonds at or near the binding interface upon complex formation. nih.gov While typically small, BIEs can provide valuable information about the nature of the binding pocket and the forces involved in ligand recognition.

By comparing the binding kinetics and thermodynamics of Eperisone and Eperisone-d10 Hydrochloride to their target proteins, researchers could potentially gain insights into the flexibility of the binding site and the role of specific hydrogen bonds in the interaction. Furthermore, if Eperisone acts as an allosteric modulator, studying the impact of deuteration on its allosteric effects could help to delineate the conformational changes it induces in the target protein.

Role of Eperisone D10 Hydrochloride in Pharmaceutical Research Tools and Method Development

Development of High-Purity Reference Standards for Bioanalytical Assays

In bioanalytical chemistry, the accuracy of quantitative analysis is paramount. Eperisone-d10 Hydrochloride is synthesized as a high-purity reference standard, primarily for use as an internal standard in mass spectrometry-based assays. aptochem.com An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible to account for variability during sample preparation and analysis. aptochem.comscispace.com

Stable isotope-labeled compounds like Eperisone-d10 Hydrochloride are considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. aptochem.comscispace.com Because deuterium (B1214612) (D or ²H) is a stable, non-radioactive isotope of hydrogen, its incorporation into the Eperisone (B1215868) molecule results in a compound with nearly identical chemical properties, extraction recovery, and chromatographic retention time as the non-labeled Eperisone. aptochem.com However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. aptochem.com This co-elution and distinct mass-to-charge ratio (m/z) ensure that any variations affecting the analyte during extraction, handling, or ionization will similarly affect the internal standard, leading to highly accurate and precise quantification. aptochem.comlcms.cz The use of a high-purity deuterated standard is essential for establishing the robustness of high-throughput bioanalytical methods. aptochem.com

Table 1: Comparison of Physicochemical Properties

| Property | Eperisone Hydrochloride | Eperisone-d10 Hydrochloride | Rationale for Use as Standard |

|---|---|---|---|

| Chemical Formula | C₁₇H₂₆ClNO | C₁₇H₁₆D₁₀ClNO | Deuterium substitution creates a mass shift. |

| Molecular Weight | 295.85 g/mol | 305.91 g/mol | Allows for distinct detection in mass spectrometry. |

| CAS Number | 56839-43-1 | 1246819-46-4 | Unique identifier for the deuterated form. |

| Chromatographic Behavior | Virtually Identical | Virtually Identical | Co-elution ensures correction for analytical variability. aptochem.comscispace.com |

| Ionization Efficiency (ESI-MS) | Virtually Identical | Virtually Identical | Provides a reliable ratio for quantification. aptochem.com |

Application in Analytical Method Validation for Eperisone Quantification in Research Samples

The validation of analytical methods is a mandatory requirement by regulatory bodies to ensure that the method is reliable for its intended purpose. Eperisone-d10 Hydrochloride plays a crucial role in the validation of methods for quantifying Eperisone in complex biological matrices like plasma and serum. researchgate.netresearchgate.net Several reversed-phase high-performance liquid chromatography (RP-HPLC) and LC-MS/MS methods have been developed and validated for Eperisone analysis. ijarmps.orgijprt.orgjaper.in

During method validation, Eperisone-d10 Hydrochloride is used as an internal standard to assess key parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). bepls.comresearchgate.net For instance, in a sensitive LC-ESI-MS/MS method for determining Eperisone in human plasma, a structurally similar compound was used as an internal standard, demonstrating the principle of using a reference to ensure reliability. researchgate.net The use of a deuterated standard like Eperisone-d10 HCl would further enhance such a method by providing a closer chemical match. aptochem.comscispace.com The validation process confirms that the analytical procedure can accurately and consistently measure Eperisone concentrations within a specific range, which is critical for pharmacokinetic and other research studies. researchgate.netbepls.com

Table 2: Representative Analytical Method Validation Parameters for Eperisone Quantification

| Validation Parameter | Typical Performance Metric | Role of Eperisone-d10 HCl (as Internal Standard) |

|---|---|---|

| Linearity (Concentration Range) | 0.01 to 10.0 ng/mL | Ensures a proportional response of the analyte-to-standard ratio across the range. researchgate.netresearchgate.net |

| Correlation Coefficient (r²) | > 0.99 | Confirms the strength of the linear relationship. scispace.com |

| Accuracy (% Recovery) | 93% to 114% | Corrects for sample loss during extraction, ensuring measured values are close to true values. researchgate.net |

| Precision (% RSD) | < 8.5% | Minimizes the impact of random error, ensuring high reproducibility of results. researchgate.net |

| Limit of Detection (LOD) | 0.1 pg/mL | Helps establish the lowest concentration that can be reliably detected. researchgate.netresearchgate.net |

| Extraction Recovery | ~98.6% | The ratio to the internal standard corrects for any inconsistencies in sample cleanup. researchgate.net |

Use as a Chemical Probe in Early-Stage Drug Discovery Research

In early-stage drug discovery, understanding a compound's metabolic fate and pharmacokinetic (PK) profile is essential. researchgate.net Deuterated compounds like Eperisone-d10 Hydrochloride serve as powerful chemical probes for these investigations. researchgate.netscilit.com The substitution of hydrogen with deuterium can alter the metabolic properties of a drug by strengthening the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. nih.govuniupo.it

This property is exploited in drug metabolism studies. By strategically placing deuterium atoms at sites susceptible to metabolic oxidation, researchers can slow down the rate of metabolism. nih.govnih.gov Comparing the metabolic profile of the deuterated analog to the parent drug helps identify key metabolic pathways and vulnerable "soft spots" in the molecule. nih.gov This information is invaluable for medicinal chemists aiming to design new drug candidates with improved pharmacokinetic properties, such as a longer half-life or reduced formation of toxic metabolites. researchgate.netnih.gov Furthermore, because it is metabolically distinct yet pharmacologically similar, Eperisone-d10 HCl can be used as a tracer in in-vitro and in-vivo systems to probe the parent compound's absorption, distribution, metabolism, and excretion (ADME) characteristics without introducing confounding biological effects. researchgate.net

Table 3: Applications of Deuterated Analogs as Chemical Probes

| Research Area | Application of Eperisone-d10 HCl | Scientific Insight Gained |

|---|---|---|

| Metabolic Pathway Identification | Used as a substrate for metabolic enzymes (e.g., Cytochrome P450). | Slower metabolism at deuterated sites helps identify primary routes of biotransformation. nih.govnih.gov |

| Pharmacokinetic (PK) Studies | Administered as a tracer alongside the non-labeled drug. | Allows for precise tracking of the parent drug's PK profile and metabolite formation. researchgate.net |

| Target Engagement Studies | Used to differentiate between the administered drug and its metabolites at the site of action. | Confirms that the parent compound is the active species engaging the biological target. |

| Medicinal Chemistry | Serves as a tool to investigate structure-metabolism relationships. | Guides the design of new analogs with potentially superior metabolic stability and safety profiles. uniupo.itnih.gov |

Facilitation of Drug-Drug Interaction Studies in Preclinical Models

Assessing the potential for drug-drug interactions (DDIs) is a critical step in preclinical drug development. researchgate.net These interactions often occur when one drug inhibits or induces the metabolic enzymes responsible for clearing another drug. Stable isotope-labeled compounds such as Eperisone-d10 Hydrochloride are valuable tools for conducting these studies in preclinical models.

In a typical preclinical DDI study, an animal model is co-administered Eperisone and a potential interacting drug. By using Eperisone-d10 Hydrochloride as a tracer, researchers can accurately distinguish the parent drug from its metabolites, even in the presence of the second drug. This allows for a precise measurement of how the co-administered drug affects the clearance and metabolic profile of Eperisone. For example, if a co-administered drug inhibits a specific metabolic pathway of Eperisone, the plasma concentration of Eperisone-d10 would be expected to increase while its corresponding metabolites decrease. This approach provides clear, quantitative data on the interaction potential, which is essential for predicting clinical outcomes and ensuring patient safety. researchgate.net The use of deuterated analogs in such studies offers a more direct and less ambiguous way to assess metabolic inhibition or induction compared to methods relying solely on measuring the non-labeled drug. researchgate.net

Table 4: Advantages of Using Eperisone-d10 HCl in Preclinical DDI Studies

| Advantage | Description | Implication for Research |

|---|---|---|

| Unambiguous Differentiation | The mass difference allows clear separation of the parent drug from its metabolites and from the co-administered drug. | Provides precise quantification of changes in the parent drug's metabolism without interference. |

| Enhanced Sensitivity | LC-MS/MS methods can detect very low concentrations of the deuterated compound and its metabolites. | Enables the use of microdosing or lower therapeutic doses in preclinical models. |

| Reduced Variability | The internal standard-like properties of the deuterated analog help control for experimental variability. | Increases the statistical power and reliability of the DDI study findings. researchgate.net |

| Mechanistic Insight | Helps pinpoint which specific metabolic pathways are affected by the interacting drug. | Offers a clearer understanding of the mechanism behind the drug-drug interaction. researchgate.net |

Future Directions and Emerging Research Avenues for Deuterated Compounds

Integration of Deuterated Analogs in Systems Pharmacology and Omics Research

Systems pharmacology aims to understand drug action across multiple biological scales, from molecular interactions to whole-organism responses. It integrates experimental data with computational modeling to create a holistic view of a drug's effect. Within this framework, "omics" technologies—such as proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites)—provide vast datasets that are crucial for building these comprehensive models.

Deuterated compounds like Eperisone-d10 Hydrochloride are poised to play a pivotal role in this integrative research, primarily as indispensable tools for quantitative analysis. In mass spectrometry (MS)-based proteomics and metabolomics, which are used to identify and quantify thousands of molecules in a biological sample, deuterated internal standards are considered the gold standard for achieving precision and accuracy. Because a deuterated analog is chemically almost identical to the parent compound, it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of Eperisone-d10 to a sample, researchers can accurately quantify the concentration of the non-deuterated Eperisone (B1215868) and its metabolites, correcting for variations in sample processing and instrument response.

This capability is central to pharmacometabolomics, a field that analyzes metabolic profiles to predict an individual's response to a drug. Furthermore, techniques using deuterium (B1214612) oxide (D₂O) labeling are expanding the scope of proteomics by allowing for the measurement of synthesis and turnover rates for entire proteomes in cell culture. A stable deuterated compound like Eperisone-d10 could be integrated into these complex systems-level studies to precisely track the drug's own metabolic fate alongside its impact on the broader proteome and metabolome.

| Protein Biomarker Candidate (for Muscle Spasticity) | Patient Group | Relative Abundance (Analyte Peak Area / Internal Standard Peak Area) | Interpretation |

|---|---|---|---|

| Calmodulin | Control (Untreated) | 1.25 | Downregulation of Calmodulin observed in the Eperisone-treated group, accurately quantified using the stable signal from the Eperisone-d10 internal standard. |

| Eperisone-Treated | 0.85 | ||

| Actin, alpha skeletal muscle 1 | Control (Untreated) | 3.40 | No significant change in this structural protein, confirming specificity of the drug's effect. The deuterated standard ensures the reliability of this null finding. |

| Eperisone-Treated | 3.35 |

Advancements in Deuteration Technologies for Novel Compound Classes

The synthesis of deuterated compounds has evolved significantly, moving beyond simple hydrogen-deuterium exchange methods that often lack precision. For complex molecules like Eperisone, which contains a piperidine (B6355638) ring structure, achieving selective deuteration at metabolically vulnerable sites is crucial for maximizing the desired pharmacokinetic benefits. Modern deuteration technologies focus on achieving high regioselectivity and efficiency under mild reaction conditions.

Recent breakthroughs include:

Transition-Metal Catalysis : Ruthenium complexes have been shown to be effective catalysts for the isotopic exchange of compounds like piperidines with deuterium oxide (D₂O), allowing for deuteration at positions alpha and beta to the nitrogen atom.

Organophotocatalysis : This method uses light and an organic catalyst to perform a hydrogen atom transfer (HAT) process. It enables the highly selective deuteration of C-H bonds adjacent to heteroatoms (like nitrogen in amines and piperidines) using D₂O as the deuterium source. This technique is particularly valuable for the late-stage modification of complex drug candidates.

Chemo-enzymatic Synthesis : Combining chemical synthesis with biocatalysis offers a powerful strategy for creating stereo-defined deuterated molecules. For example, enzyme cascades can be used to asymmetrically reduce precursors to yield chiral piperidines, with deuterium labeling experiments helping to elucidate the reaction mechanism.

These advanced methods allow for the precise and efficient synthesis of novel deuterated compound classes, including complex structures like Eperisone-d10, facilitating research into their therapeutic potential.

| Method | Deuterium Source | Key Advantages | Challenges |

|---|---|---|---|

| Acid/Base Catalyzed H/D Exchange | D₂O | Simple, low-cost reagents. | Low regioselectivity, harsh conditions, potential for back-exchange. |

| Ruthenium-Catalyzed Exchange | D₂O | Good isotopic incorporation for piperidines, applicable to polar compounds. | Requires specific metal catalysts, moderate product recovery. |

| Organophotocatalytic H/D Exchange | D₂O | High regioselectivity, mild reaction conditions, applicable to complex structures. | Requires specialized photocatalysts and equipment. |

| Chemo-enzymatic Synthesis | Deuterated Reagents | Excellent stereoselectivity, produces highly defined chiral products. | Requires specific enzymes, may involve multi-step processes. |

Computational and In Silico Approaches in Predicting Deuterium Effects on Drug Disposition and Target Interaction

The effect of deuteration on a drug's metabolism can be complex and difficult to predict. While the primary kinetic isotope effect can slow metabolism at the site of deuteration, it can also lead to "metabolic switching," where the metabolic burden is shifted to an alternative, non-deuterated site on the molecule. This can result in an unexpected metabolic profile and potentially negate the benefits of deuteration.

Computational, or in silico, modeling is emerging as a critical tool to predict these effects before undertaking costly and time-consuming synthesis. By using molecular docking simulations, researchers can model how a drug like Eperisone and its deuterated analogs fit into the active site of metabolic enzymes, such as those in the cytochrome P450 (CYP) family. These models can help identify the most likely sites of metabolism and predict whether deuterating one site will make another more vulnerable, thus anticipating metabolic switching.

While these predictive technologies are still evolving, they offer a rational approach to designing deuterated drugs. Integrating in silico predictions with in vitro metabolism studies using liver microsomes allows scientists to refine their deuteration strategy, selecting the optimal positions for deuterium substitution to achieve the desired pharmacokinetic profile.

| Step | Method | Objective | Predicted Outcome for Eperisone-d10 |

|---|---|---|---|

| 1. Initial Metabolism Prediction | Molecular docking with major CYP450 isoforms (e.g., CYP3A4, CYP2C19). | Identify primary metabolic "hotspots" on the non-deuterated Eperisone molecule. | The ethyl group and piperidine ring are identified as likely sites of oxidation. |

| 2. KIE & Metabolic Switching Simulation | Quantum mechanics/molecular mechanics (QM/MM) models; Pharmacokinetic modeling. | Predict the reduction in metabolism at the deuterated site and the potential for increased metabolism at other sites. | Deuteration of the piperidine ring is predicted to slow its metabolism but may slightly increase oxidation on the ethyl group (metabolic switching). |

| 3. ADME Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models. | Predict changes in Absorption, Distribution, Metabolism, and Excretion properties. | The model predicts a longer half-life for Eperisone-d10 with minimal changes to other ADME properties. |

| 4. In Vitro Validation | Incubation with human liver microsomes. | Experimentally confirm the predicted metabolic profile and stability. | Experimental results align with the prediction of increased metabolic stability. |

Potential for Deuterated Analogs in Biomarker Discovery and Validation

Biomarkers are objectively measured characteristics that can indicate normal biological processes, pathogenic processes, or a response to a therapeutic intervention. They are crucial for diagnosing diseases, monitoring progression, and assessing treatment efficacy, particularly in complex neurological and musculoskeletal disorders. A key challenge in biomarker research is the ability to accurately and reliably measure the concentration of candidate biomarkers—often proteins or small molecules—in complex biological fluids like blood or cerebrospinal fluid.

This is another area where deuterated analogs like Eperisone-d10 Hydrochloride have significant potential. Their primary role is to serve as ideal internal standards for quantitative mass spectrometry, the leading technology for biomarker discovery and validation. The use of a stable isotope-labeled internal standard is essential for robust and reproducible quantification, which is a prerequisite for a biomarker to be validated for clinical use.

In the context of Eperisone, which is used for conditions like muscle spasticity, researchers could investigate potential biomarkers that correlate with the drug's therapeutic effect. For instance, a clinical study could measure a panel of proteins or metabolites in patients before and after treatment. By using Eperisone-d10 as an internal standard during the analysis of patient samples, researchers can ensure the high-quality, quantitative data needed to validate a biomarker that tracks treatment response. This approach enhances the reliability of findings and accelerates the translation of biomarker candidates from the research lab to clinical practice.

| Candidate Biomarker | Biological Matrix | Hypothesized Change with Eperisone Treatment | Role of Eperisone-d10 |

|---|---|---|---|

| Neurofilament Light Chain (NfL) | Blood Plasma | Decrease (indicating reduced neuronal damage) | Serves as an internal standard to ensure accurate quantification of NfL changes across different patients and time points. |

| Glial Fibrillary Acidic Protein (GFAP) | Cerebrospinal Fluid (CSF) | Decrease (indicating reduced glial activation) | Enables precise measurement in a complex matrix, helping to validate GFAP as a marker of therapeutic response. |

| Metabolite Panel (e.g., lactate, pyruvate) | Blood Plasma | Normalization of energy metabolism markers | Used as an analytical standard to ensure the entire multi-analyte panel is quantified with high precision. |

Q & A

Q. What validated analytical methods are recommended for quantifying Eperisone-d10 Hydrochloride in pharmacokinetic studies?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for deuterated compounds due to its high sensitivity and specificity. Method validation should include parameters like linearity (1–100 ng/mL), precision (RSD <15%), accuracy (85–115% recovery), and matrix effects assessment using biological samples (e.g., plasma, urine). Internal standards (e.g., isotopically labeled analogs) are critical to minimize ion suppression/enhancement .

Q. How should researchers design experiments to synthesize Eperisone-d10 Hydrochloride with high isotopic purity?

Methodological Answer: Deuterium incorporation typically involves catalytic exchange reactions or deuterated precursor synthesis. For Eperisone-d10, ensure deuterium labeling at metabolically stable positions to avoid isotopic exchange in vivo. Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98%) and positional integrity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products .

Q. What safety protocols are essential when handling Eperisone-d10 Hydrochloride in laboratory settings?

Methodological Answer: Follow OSHA guidelines (29 CFR 1910.1200) for hazardous chemicals. Use fume hoods for weighing/processing, wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Emergency showers and eyewash stations must be accessible. For spills, neutralize with compatible absorbents (e.g., sodium bicarbonate for acidic residues) and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for Eperisone-d10 Hydrochloride under varying pH and temperature conditions?

Methodological Answer: Conduct forced degradation studies using a factorial design to assess interactions between pH (1–10), temperature (25–60°C), and light exposure. Monitor degradation kinetics via HPLC-UV and identify degradation products via LC-QTOF-MS. Statistical tools like ANOVA can isolate critical factors (e.g., pH 4–6 accelerates hydrolysis). Cross-validate findings with Arrhenius modeling to predict shelf-life under accelerated conditions .

Q. What experimental strategies optimize the formulation of Eperisone-d10 Hydrochloride for enhanced bioavailability in preclinical models?

Methodological Answer: Use a Design of Experiments (DoE) approach to evaluate excipient compatibility (e.g., viscosity-reducing agents like pyridoxine hydrochloride) and dissolution profiles. In vitro release studies (e.g., USP Apparatus II at 50 rpm, 37°C) in biorelevant media (FaSSIF/FeSSIF) can predict in vivo performance. Validate with in vivo pharmacokinetic studies in rodent models, comparing AUC and C between formulations .

Q. How can metabolic pathways of Eperisone-d10 Hydrochloride be mapped to distinguish parent drug from deuterium-exchanged metabolites?

Methodological Answer: Administer Eperisone-d10 to hepatocyte or microsomal incubations and analyze metabolites using HRMS with data-dependent acquisition (DDA). Use software tools (e.g., Compound Discoverer) to annotate deuterium retention in metabolites. Compare fragmentation patterns with non-deuterated standards to confirm structural assignments. Isotopic peak clusters (e.g., +1.006 Da per deuterium) aid in distinguishing true metabolites from artifacts .

Methodological and Reproducibility Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in Eperisone-d10 Hydrochloride efficacy studies?

Methodological Answer: Fit data to sigmoidal dose-response models (e.g., Hill equation) using nonlinear regression. Calculate EC, Hill slope, and R values. Use bootstrapping (1,000 iterations) to estimate confidence intervals. For outliers, apply Grubbs’ test or robust regression (e.g., Huber loss function). Reproducibility requires pre-registered protocols and raw data sharing via platforms like Figshare .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of Eperisone-d10 Hydrochloride across laboratories?

Methodological Answer: Standardize protocols using harmonized FDA/EMA guidelines for bioanalytical method validation. Implement inter-laboratory cross-validation with blinded QC samples (low, mid, high concentrations). Use consensus reference materials and report critical parameters (e.g., extraction efficiency, matrix effects) in metadata. Publicly share SOPs via repositories like protocols.io .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.